6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol
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Overview
Description
6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol is a complex organic compound with a unique structure that includes a pyrimidinone core
Preparation Methods
The synthesis of 6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylpyrimidin-5-ol with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error .
Chemical Reactions Analysis
6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrimidinone derivatives .
Scientific Research Applications
6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it serves as a lead compound for the development of new therapeutic agents, particularly those targeting central nervous system disorders.
Mechanism of Action
The mechanism of action of 6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol can be compared with similar compounds such as:
2-(Dimethylamino)ethyl methacrylate: This compound is used in the synthesis of polymers and has similar chemical reactivity but differs in its applications and physical properties.
N,N-Dimethyltryptamine: While structurally different, this compound shares some chemical reactivity with this compound, particularly in its interactions with biological targets.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
88745-76-0 |
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Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
6-[2-(dimethylamino)ethyl]-2,4-dimethyl-1-oxidopyrimidin-1-ium-5-ol |
InChI |
InChI=1S/C10H17N3O2/c1-7-10(14)9(5-6-12(3)4)13(15)8(2)11-7/h14H,5-6H2,1-4H3 |
InChI Key |
MFYRIFVQEYANAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=[N+](C(=N1)C)[O-])CCN(C)C)O |
Origin of Product |
United States |
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